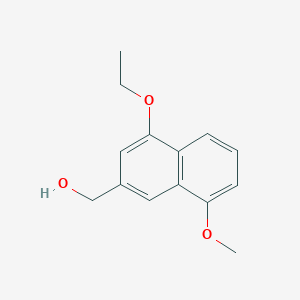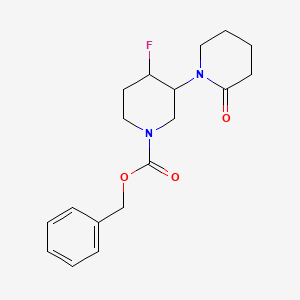
(3,5-dichloro-4-methylsulfonylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dichloro-4-methylsulfonylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a hydroxyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichloro-4-methylsulfonylphenyl)methanol typically involves the chlorination of 4-methylsulfonylphenylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3,5-dichloro-4-methylsulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or the methylsulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylsulfonylated derivatives.
Substitution: Formation of substituted phenylmethanol derivatives with various functional groups.
科学研究应用
(3,5-dichloro-4-methylsulfonylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3,5-dichloro-4-methylsulfonylphenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine atoms and the methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and interaction with enzymes or receptors, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3,5-dichloro-4-methylphenyl)methanol
- (3,5-dichloro-4-methylsulfonylphenyl)ethanol
- (3,5-dichloro-4-methylsulfonylphenyl)acetone
Uniqueness
(3,5-dichloro-4-methylsulfonylphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a methylsulfonyl group on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C8H8Cl2O3S |
|---|---|
分子量 |
255.12 g/mol |
IUPAC 名称 |
(3,5-dichloro-4-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O3S/c1-14(12,13)8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI 键 |
KHRLPLQDVAPGTJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(C=C1Cl)CO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)




dimethyl-](/img/structure/B8592740.png)

![N-[4-(1-butyl-5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8592755.png)




